N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c31-25(27-16-19-8-9-23-24(15-19)35-18-34-23)26(32)28-17-21(22-7-4-14-33-22)30-12-10-29(11-13-30)20-5-2-1-3-6-20/h1-9,14-15,21H,10-13,16-18H2,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZESMRWYRGBZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, often referred to as compound DQD, is a novel synthetic compound that has garnered attention due to its potential therapeutic applications. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The molecular formula of DQD is , with a molecular weight of approximately 463.49 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a piperazine derivative, which are known to exhibit diverse biological activities.
1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to DQD exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that certain derivatives demonstrate up to 51% analgesic activity comparable to sodium diclofenac, a commonly used anti-inflammatory drug . The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating pain and inflammation .
2. Impact on Cytokine Levels
In vitro studies have revealed that DQD can modulate cytokine levels, particularly Interleukin-1 beta (IL-1β). Compounds structurally related to DQD have been shown to significantly reduce IL-1β concentrations, suggesting an anti-inflammatory effect that may be beneficial in conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The biological activity of DQD can be attributed to its specific structural features. The presence of the benzodioxole and furan rings is critical for its interaction with biological targets. Modifications in these regions can lead to variations in potency and selectivity against specific enzymes or receptors.
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxole moiety | Enhances analgesic properties |
| Furan ring | Contributes to anti-inflammatory effects |
| Piperazine group | Influences receptor binding affinity |
Case Study 1: Analgesic Activity Evaluation
A study conducted on a series of benzodioxole derivatives demonstrated that compounds with similar structures to DQD exhibited analgesic effects in animal models. The results indicated that the most effective compounds showed rapid onset and sustained action over several hours post-administration .
Case Study 2: Cytokine Modulation
Another investigation focused on the modulation of inflammatory cytokines by DQD analogs. The study found that specific compounds led to a significant decrease in IL-1β levels in vitro, which correlates with reduced inflammatory responses in vivo models . This suggests potential applications in treating autoimmune diseases where cytokine levels are dysregulated.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound serves as a scaffold for synthesizing new therapeutic agents. Its ability to interact with various biological targets makes it suitable for developing drugs aimed at treating diseases such as cancer, neurological disorders, and infections.
Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity, which can lead to therapeutic effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at neurotransmitter receptors.
Case Studies :
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies have shown that the compound may inhibit pro-inflammatory cytokines, indicating its potential in treating inflammatory conditions.
Materials Science
The unique electronic properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide make it a candidate for developing advanced materials.
Potential Applications :
- Organic Electronics : Its ability to conduct electricity could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
- Sensors : The compound's reactivity may be utilized in sensor technology for detecting environmental pollutants or biological markers.
Biological Research
The compound can be employed as a biochemical probe in various research settings:
Biological Assays : It can be used to study enzyme kinetics or protein-ligand interactions, providing insights into fundamental biological processes.
Therapeutic Screening : The compound's diverse pharmacological profile allows it to be screened against various disease models to identify potential therapeutic candidates.
Industrial Applications
In addition to its scientific applications, this compound holds promise in industrial settings:
Synthesis Optimization : The synthetic routes developed for this compound can be optimized for large-scale production, enhancing yield and purity.
Chemical Reactions : The compound can participate in various chemical reactions such as oxidation and substitution, which can be exploited in synthetic chemistry for producing other valuable compounds.
Comparison with Similar Compounds
Structural Analog: N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-Piperazinyl]ethyl}-N′-(Tetrahydro-2-Furanylmethyl)Ethanediamide
This analog (ChemSpider ID: 896361-86-7) shares the benzodioxole and ethanediamide core but differs in two key regions:
Piperazine Substituent: The phenyl group in the target compound is replaced with a 4-fluorophenyl group.
Furan Modification : The furan-2-yl group (unsaturated) in the target is substituted with a tetrahydrofuran-2-yl (saturated) ring. This change reduces aromaticity, altering conformational flexibility and possibly affecting receptor-binding kinetics .
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Target Compound : The phenylpiperazine and furan-2-yl groups may favor interactions with serotonin or dopamine receptors, common in antipsychotics or antidepressants.
- Compound : The 4-fluorophenyl group could enhance binding affinity to receptors sensitive to halogen interactions (e.g., σ receptors). The tetrahydrofuran’s saturated ring may reduce oxidative metabolism, prolonging half-life .
Challenges and Opportunities
- Target Compound : The unsaturated furan may confer higher reactivity, posing stability challenges.
- Compound : Fluorination improves metabolic resistance but may increase lipophilicity, requiring formulation optimization for solubility.
Preparation Methods
Starting Material: 1,3-Benzodioxole-5-carboxylic Acid
1,3-Benzodioxole-5-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol to yield methyl 1,3-benzodioxole-5-carboxylate.
Reaction Conditions :
- SOCl₂ (1.2 equiv), methanol, reflux, 6 h.
- Yield: 85–90%.
Conversion to Hydrazide
The ester is treated with hydrazine hydrate in ethanol to form 1,3-benzodioxole-5-carbohydrazide.
Reaction Conditions :
- Hydrazine hydrate (2.0 equiv), ethanol, reflux, 4 h.
- Yield: 78–82%.
Reduction to Amine
The hydrazide undergoes Hofmann degradation using bromine and NaOH to yield benzodioxol-5-ylmethylamine.
Reaction Conditions :
- Br₂ (1.5 equiv), NaOH (4.0 equiv), H₂O, 0–5°C, 2 h.
- Yield: 65–70%.
Synthesis of Fragment B: 2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethylamine
Synthesis of 2-(Furan-2-yl)ethyl Bromide
Furan-2-carbaldehyde is condensed with ethyl bromoacetate via a Wittig reaction, followed by reduction with LiAlH₄ to yield 2-(furan-2-yl)ethanol. Bromination with PBr₃ affords 2-(furan-2-yl)ethyl bromide.
Reaction Conditions :
- PBr₃ (1.1 equiv), dry ether, 0°C → RT, 3 h.
- Yield: 80–85%.
Alkylation of Phenylpiperazine
Phenylpiperazine is alkylated with 2-(furan-2-yl)ethyl bromide in acetonitrile using K₂CO₃ as a base.
Reaction Conditions :
- K₂CO₃ (3.0 equiv), acetonitrile, reflux, 12 h.
- Yield: 70–75%.
Amination via Gabriel Synthesis
The bromide is converted to the amine using phthalimide and subsequent hydrazinolysis.
Reaction Conditions :
- Phthalimide (1.2 equiv), DMF, 80°C, 6 h.
- Hydrazine hydrate (excess), ethanol, reflux, 4 h.
- Yield: 60–65%.
Coupling Fragments A and B via Ethanediamide Linker
Oxalyl Chloride-Mediated Amidation
Fragments A and B are sequentially reacted with oxalyl chloride to form the ethanediamide.
Step 1 :
- Fragment A (1.0 equiv), oxalyl chloride (1.1 equiv), dry DCM, 0°C, 1 h.
Step 2 : - Fragment B (1.0 equiv), TEA (2.0 equiv), RT, 12 h.
Purification : Silica gel chromatography (EtOAc/hexane, 1:3).
Yield : 55–60%.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.75 (m, 12H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.20 (t, 2H, CH₂N), 3.85 (m, 4H, piperazine), 3.45 (s, 2H, CH₂CO), 2.70 (m, 4H, piperazine).
- IR (KBr) : ν 3280 (N-H), 1650 (C=O), 1240 (C-O-C).
- HRMS : m/z [M+H]⁺ calcd. for C₂₇H₂₈N₄O₅: 512.21; found: 512.19.
Alternative Synthetic Routes
Solid-Supported Catalysis
A nickel-lanthanum molecular sieve catalyst (C1) enhances amide bond formation efficiency.
Reaction Conditions :
- Catalyst C1 (5 mol%), toluene, 70°C, 15 h.
- Yield: 68–72%.
Microwave-Assisted Coupling
Using HATU as a coupling agent under microwave irradiation reduces reaction time.
Reaction Conditions :
- HATU (1.5 equiv), DIPEA (3.0 equiv), DMF, 100°C, 20 min.
- Yield: 60–65%.
Optimization and Challenges
Key Parameters
Common Side Reactions
- Over-alkylation of phenylpiperazine.
- Oxamide hydrolysis under acidic conditions.
Q & A
Q. What are the optimal synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzodioxol-5-ylmethyl intermediate followed by coupling with the furan-piperazine-ethyl moiety. Key steps include:
- Acylation : React benzodioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride intermediate .
- Amide Coupling : Use coupling agents like EDC/HOBt or HATU to link the benzodioxole and furan-piperazine segments under inert conditions (e.g., dry DMF) .
- Optimization : Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) significantly impact yield. Monitor reactions via TLC and purify intermediates via column chromatography .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm, furan protons at δ 6.3–7.4 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. What biological targets or pathways are hypothesized for this compound, and how can its mechanism of action be elucidated?
- Methodological Answer : The compound’s structural features (benzodioxole, furan, piperazine) suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) or enzymes like acetylcholinesterase. Experimental approaches include:
- In Vitro Assays : Screen against recombinant receptors using radioligand binding studies .
- Enzyme Inhibition : Test acetylcholinesterase activity via Ellman’s assay, comparing IC₅₀ values to known inhibitors like donepezil .
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cell lines .
Q. How can researchers resolve contradictions in reported solubility or bioavailability data for this compound?
- Methodological Answer : Discrepancies often arise from solvent choice or polymorphic forms. Mitigate by:
- Solubility Profiling : Test in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) using shake-flask methods .
- Crystallography : Perform X-ray diffraction to identify polymorphs affecting dissolution rates .
- Bioavailability Studies : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s efficacy?
- Methodological Answer : Focus on modifying key pharmacophores:
| Modification Site | Example | Impact |
|---|---|---|
| Benzodioxole methyl | Replace with CF₃ | Increased lipophilicity and CNS penetration |
| Piperazine phenyl | Substitute with pyridine | Alters receptor selectivity |
| Furan ring | Replace with thiophene | Enhances metabolic stability |
| Validate changes via in vitro potency assays and ADMET profiling . |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools to predict:
- LogP : Adjust substituents to target optimal values (e.g., 2–3 for CNS penetration) using Molinspiration .
- Metabolic Sites : Identify labile positions (e.g., furan oxidation) via Schrödinger’s SiteMap .
- Docking Studies : Model interactions with target proteins (e.g., 5-HT₂A receptor) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s cytotoxicity in different cell lines?
- Methodological Answer : Reconcile discrepancies by standardizing experimental parameters:
- Cell Line Authentication : Use STR profiling to confirm identity .
- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) .
- Assay Controls : Include positive controls (e.g., doxorubicin) and normalize to cell viability markers (MTT/WST-1) .
Tables of Key Data
Q. Table 1. Comparative Bioactivity of Structural Analogues
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent Compound | Acetylcholinesterase | 120 ± 15 | |
| CF₃-Benzodioxole Derivative | 5-HT₂A Receptor | 45 ± 6 | |
| Thiophene-Furan Hybrid | Dopamine D3 Receptor | 89 ± 12 |
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C |
| Ethanol | 12.3 ± 1.2 | 37°C |
| PBS (pH 7.4) | 0.8 ± 0.1 | 25°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
